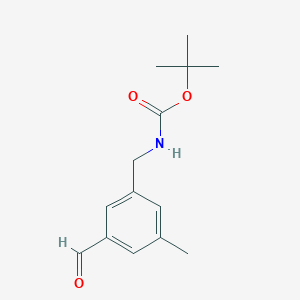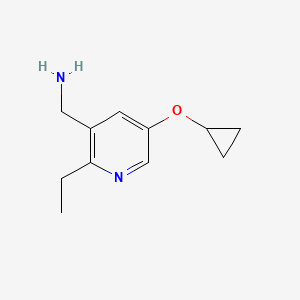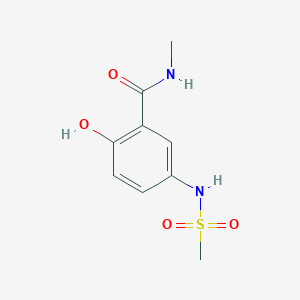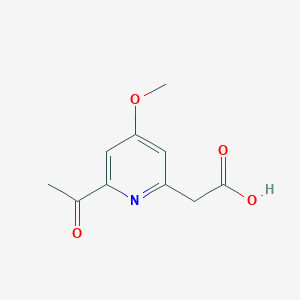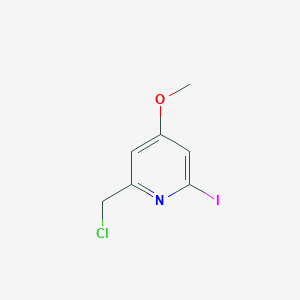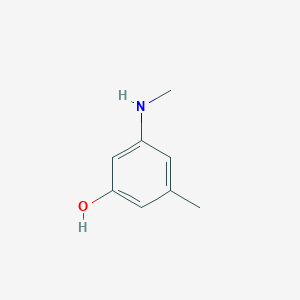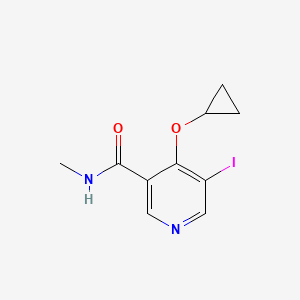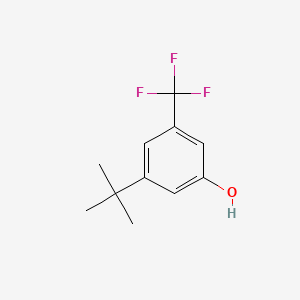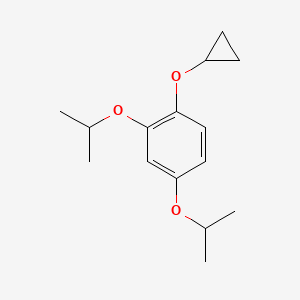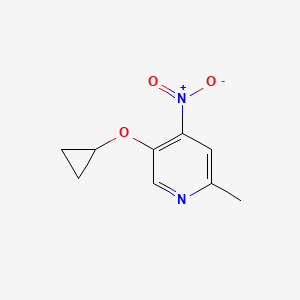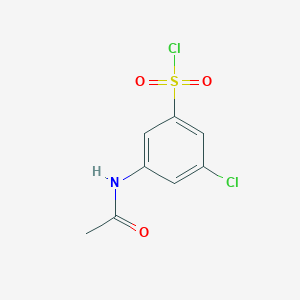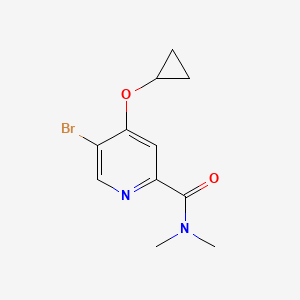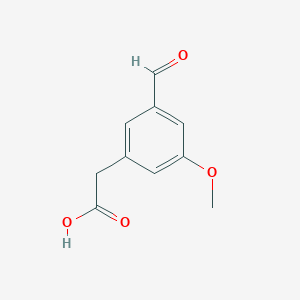
(3-Formyl-5-methoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Formyl-5-methoxyphenyl)acetic acid is an organic compound with a unique structure that includes a formyl group, a methoxy group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Formyl-5-methoxyphenyl)acetic acid typically involves the formylation of 5-methoxyphenylacetic acid. One common method is the Vilsmeier-Haack reaction, where 5-methoxyphenylacetic acid reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Formyl-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed:
Oxidation: (3-Carboxy-5-methoxyphenyl)acetic acid.
Reduction: (3-Hydroxymethyl-5-methoxyphenyl)acetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Formyl-5-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl and methoxy groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Formyl-5-methoxyphenyl)acetic acid depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes that recognize formyl or methoxy groups, leading to various biochemical effects. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions, which can alter the compound’s activity and function.
Vergleich Mit ähnlichen Verbindungen
(3-Formyl-4-methoxyphenyl)acetic acid: Similar structure but with the methoxy group in a different position.
(3-Formyl-5-hydroxyphenyl)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(3-Formyl-5-methoxybenzoic acid): Similar structure but with a benzoic acid moiety instead of an acetic acid moiety.
Uniqueness: (3-Formyl-5-methoxyphenyl)acetic acid is unique due to the specific positioning of the formyl and methoxy groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in organic synthesis and research.
Eigenschaften
Molekularformel |
C10H10O4 |
|---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
2-(3-formyl-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H10O4/c1-14-9-3-7(5-10(12)13)2-8(4-9)6-11/h2-4,6H,5H2,1H3,(H,12,13) |
InChI-Schlüssel |
ZBMZZFLTRCZJKY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



